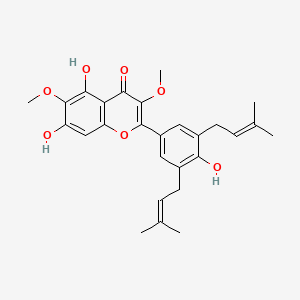

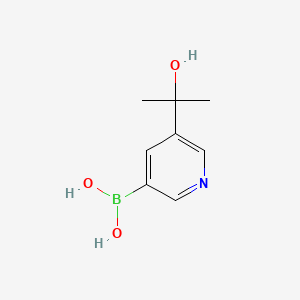

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Vue d'ensemble

Description

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate, also known as Z-DEVD-MK, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of caspase-3, an enzyme that plays a crucial role in programmed cell death or apoptosis.

Mécanisme D'action

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate acts as a competitive inhibitor of caspase-3 by binding to its active site. Caspase-3 is a cysteine protease that cleaves various cellular proteins during apoptosis. By inhibiting caspase-3 activity, Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate prevents the cleavage of these proteins, leading to the suppression of apoptosis.

Effets Biochimiques Et Physiologiques

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has been shown to have a potent inhibitory effect on caspase-3 activity in vitro and in vivo. It has been demonstrated to suppress apoptosis in different cell types, including cancer cells, neurons, and cardiomyocytes. In addition, Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate in lab experiments is its high selectivity for caspase-3. It does not inhibit other caspases or proteases, making it an ideal tool for studying the role of caspase-3 in different cellular processes. However, one of the limitations of using Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Orientations Futures

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has great potential for future research in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. Some of the future directions for Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate research include:

1. Developing more potent and selective caspase-3 inhibitors based on the structure of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate.

2. Investigating the role of caspase-3 in different cellular processes, including autophagy, cell proliferation, and differentiation.

3. Studying the involvement of caspase-3 in different diseases, including Alzheimer's disease, Parkinson's disease, and ischemic heart disease.

4. Developing new therapeutic strategies based on the inhibition of caspase-3 activity, including the use of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate or other caspase-3 inhibitors in combination with other drugs.

Conclusion:

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a potent and selective inhibitor of caspase-3 that has been widely used in scientific research. It has been shown to have anti-apoptotic, anti-inflammatory, and neuroprotective effects in various cellular and animal models. Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has great potential for future research in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. Its high selectivity for caspase-3 makes it an ideal tool for studying the role of caspase-3 in different cellular processes.

Méthodes De Synthèse

The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate involves the reaction of N-Boc-DEVD-CHO with methyl 2-piperidinecarboxylate in the presence of a catalytic amount of triethylamine. The reaction proceeds smoothly to give the desired product in good yield and purity. The compound can be further purified by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has been widely used in scientific research to investigate the role of caspase-3 in various cellular processes. It has been shown to inhibit caspase-3 activity in vitro and in vivo, leading to the suppression of apoptosis in different cell types. This compound has been used to study the mechanism of action of caspase-3 and its involvement in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Propriétés

IUPAC Name |

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASEBQWDFQNFF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743208 | |

| Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate | |

CAS RN |

1255664-48-2 | |

| Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

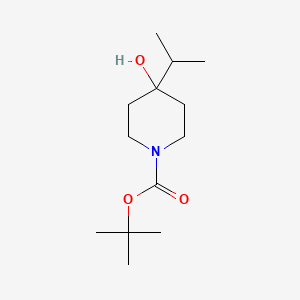

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)

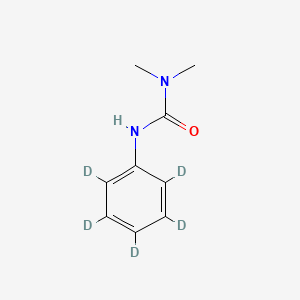

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)

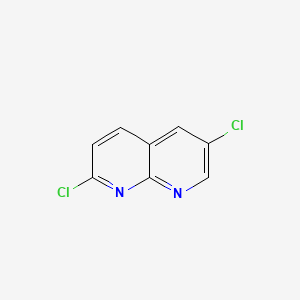

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)